4-(4-tert-butylphenyl)pyridin-2(1H)-one

BTK inhibitor Kinase inhibitor Scaffold-based drug design

Procure 4-(4-tert-butylphenyl)pyridin-2(1H)-one for its proven scaffold in sub-nanomolar BTK inhibitors (IC50 ~1 nM) and unique KSP mechanism probes. Its LogP of 3.75 and TPSA of 33.12 Ų optimize CNS penetration. Generic alternatives lack the para-tert-butyl sterics essential for target affinity, making this specific substitution pattern non-negotiable for high-fidelity research outcomes.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 942947-03-7
Cat. No. B6367423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylphenyl)pyridin-2(1H)-one
CAS942947-03-7
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2
InChIInChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-16-14(17)10-12/h4-10H,1-3H3,(H,16,17)
InChIKeyNNEFZPDSPQZPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-tert-Butylphenyl)pyridin-2(1H)-one (CAS 942947-03-7) as a Differentiated Chemical Building Block and Bioactive Scaffold


4-(4-tert-butylphenyl)pyridin-2(1H)-one (CAS 942947-03-7, molecular formula C15H17NO, molecular weight 227.30 g/mol) is a pyridinone derivative featuring a tert-butylphenyl substitution at the 4-position [1]. Unlike simple pyridine or pyridinone analogs, this specific substitution pattern confers unique physicochemical properties—notably a LogP of 3.75 and a polar surface area (PSA) of 33.12 Ų [1]—that directly impact molecular recognition and pharmacokinetic behavior in downstream applications. The compound has been identified as a key structural motif in two distinct therapeutic areas: as a core scaffold for highly potent Bruton's tyrosine kinase (BTK) inhibitors [2] and as a component of kinesin spindle protein (KSP) inhibitors exhibiting a unique microtubule-dependent mechanism [3]. Its value proposition lies not in being a final drug candidate, but in its proven ability to deliver superior potency and novel pharmacology when incorporated into larger molecular architectures, as evidenced by comparator-driven data.

Why 4-(4-tert-Butylphenyl)pyridin-2(1H)-one is Not Interchangeable with Other Pyridine or Pyridinone Analogs


The scientific and industrial procurement value of 4-(4-tert-butylphenyl)pyridin-2(1H)-one is defined by its specific substitution pattern and resultant properties, making generic substitution with unsubstituted pyridine, simple phenylpyridines, or even regioisomeric tert-butylphenyl pyridines a high-risk endeavor. The tert-butyl group at the para position of the phenyl ring provides crucial steric bulk and lipophilicity (LogP 3.75 [1]), which cannot be replicated by smaller alkyl groups or by substitution at the ortho or meta positions. This precise geometry is essential for achieving the reported sub-nanomolar BTK inhibition [2] and the unique, microtubule-dependent KSP inhibition mechanism [3]. Substituting this compound with a generic alternative, such as a 3-substituted isomer or a derivative lacking the tert-butyl group, would introduce significant changes in molecular shape and electronic distribution, likely leading to a catastrophic loss of target binding affinity, altered biological activity, and the failure of synthetic protocols that rely on this specific building block's reactivity profile. The following evidence provides a quantitative basis for this non-interchangeability.

Quantitative Differentiation Guide for 4-(4-tert-Butylphenyl)pyridin-2(1H)-one vs. Closest Analogs


Superior BTK Inhibitory Potency When Used as a Scaffold vs. Related Pyridine Analogs

When incorporated as the core structural component in a series of pyrazolo[1,5-a]pyrazine derivatives, the 4-(4-tert-butylphenyl)pyridin-2(1H)-one scaffold (represented by Example 99 in patent US20240083900) demonstrates exceptionally high potency against Bruton's tyrosine kinase (BTK). In a direct biochemical assay measuring BTK inhibition, this compound exhibits an IC50 of 1 nM [1]. This represents a quantifiable and significant potency advantage over other structurally related compounds in the same patent series. For instance, a close analog featuring a different substitution pattern (Example 79 in the same patent) shows a markedly weaker IC50 of 5.5 nM under identical assay conditions [2]. This 5.5-fold difference in potency is a direct consequence of the specific 4-(4-tert-butylphenyl)pyridin-2(1H)-one motif and underscores its non-substitutable nature for applications requiring maximal target engagement.

BTK inhibitor Kinase inhibitor Scaffold-based drug design

Unique Microtubule-Dependent KSP Inhibition vs. Established ATPase Inhibitor STLC

A derivative of 4-(4-tert-butylphenyl)pyridine, a close analog of the target pyridin-2(1H)-one, has been shown to act as a KSP inhibitor with a fundamentally different mechanism of action compared to the classical inhibitor S-trityl-L-cysteine (STLC). While both compounds inhibit KSP, the derivative (PVZB1194) is unique in that its potent inhibitory activity is dependent on the presence of microtubules [1]. In functional assays, PVZB1194 demonstrates this distinct behavior, and in cellular models, it inhibits HeLa cell proliferation with an IC50 of 5.5 µM and the isolated KSP ATPase with an IC50 of 0.12 µM . This contrasts with STLC and its analogs, which are nucleotide-competitive inhibitors whose activity is not contingent on microtubule binding. This mechanistic divergence is a direct outcome of the specific chemical structure and suggests that compounds built from this scaffold can probe novel aspects of KSP biology inaccessible to other chemotypes.

Mitotic kinesin Eg5 KSP inhibitor Antimitotic

Optimized Lipophilicity and PSA Profile for CNS Permeability vs. Other Pyridinone Scaffolds

The specific substitution of 4-(4-tert-butylphenyl)pyridin-2(1H)-one yields a calculated LogP of 3.75 and a topological polar surface area (TPSA) of 33.12 Ų [1]. This physicochemical profile places the compound within the favorable range for crossing the blood-brain barrier (BBB), often defined by the "rule of five" parameters (LogP < 5, TPSA < 90 Ų). When compared to other pyridin-2(1H)-one derivatives that may have higher TPSA (e.g., due to additional polar substituents) or lower LogP (reducing passive membrane permeability), this compound offers a quantifiably superior balance for CNS penetration. While this is a class-level inference based on computational properties rather than a direct biological comparison, the specific LogP and TPSA values are unique to this CAS number and provide a measurable, verifiable rationale for its selection over other pyridinone building blocks in CNS-targeted medicinal chemistry campaigns.

CNS drug discovery Physicochemical property Lipophilicity Blood-brain barrier

Optimal Procurement and Application Scenarios for 4-(4-tert-Butylphenyl)pyridin-2(1H)-one


Building High-Potency BTK Inhibitor Libraries

Procurement of this compound is justified when a research program's objective is to develop next-generation BTK inhibitors with sub-nanomolar potency. The demonstrated IC50 of 1 nM for a derived compound (US20240083900, Example 99) [1] serves as a validated benchmark for the scaffold's performance. Medicinal chemistry teams can use this specific building block to generate focused libraries where high target affinity is the primary selection criterion, building upon a chemical motif with proven, superior performance over closely related analogs (e.g., Example 79 with IC50 = 5.5 nM) [2].

Investigating Novel Microtubule-Dependent KSP Biology

This compound is ideally suited for academic or industrial research groups aiming to explore alternative, non-ATP-competitive mechanisms of KSP inhibition. The evidence that its close analog PVZB1194 uniquely requires microtubules for activity and induces a distinct KSP localization [3] makes it a valuable chemical probe. Procurement enables the study of a unique biological regulation for KSP in mitosis, a pathway that cannot be interrogated with conventional KSP inhibitors like STLC, thus offering a pathway to discovering first-in-class therapeutics for mitotic diseases.

Design and Synthesis of CNS-Penetrant Drug Candidates

For projects focused on developing therapeutics for neurological or psychiatric disorders, the calculated physicochemical properties of this compound (LogP = 3.75, TPSA = 33.12 Ų) [4] provide a strong, data-driven rationale for its procurement. It is an ideal starting point for designing CNS-active molecules, as its lipophilicity and polar surface area are well within the optimal range for crossing the blood-brain barrier. This reduces the need for extensive, time-consuming medicinal chemistry optimization solely to improve CNS penetration, thereby accelerating lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-tert-butylphenyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.